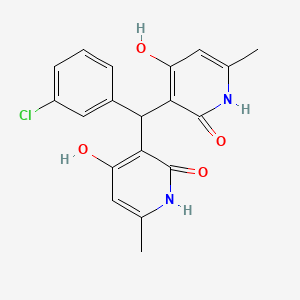
3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound that features a chlorophenyl group linked to a bis-pyridinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinone rings: This could involve the condensation of appropriate aldehydes or ketones with amines under acidic or basic conditions.
Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction using a chlorophenyl precursor.
Coupling of the pyridinone units: This could be achieved through a methylene bridge formation using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the pyridinone rings, potentially converting them to alcohols.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: The compound might serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: It could be used as a probe to study biological pathways and interactions.
Medicine
Industry
Materials Science: The compound might be explored for its properties in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action would depend on the specific application. For instance, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
- 3,3’-((3-bromophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- 3,3’-((3-fluorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Uniqueness
The uniqueness of “3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” might lie in its specific substituents and the resulting chemical properties, such as its reactivity, stability, and potential bioactivity, which could differ significantly from its analogs.
属性
IUPAC Name |
3-[(3-chlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-9-6-13(23)16(18(25)21-9)15(11-4-3-5-12(20)8-11)17-14(24)7-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZZTLVTTPTWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
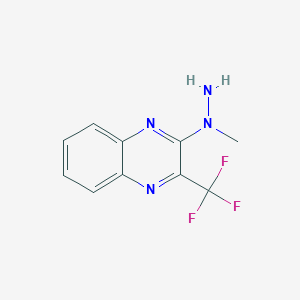
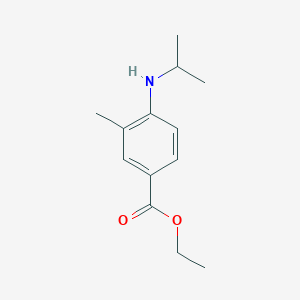
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2571450.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2571452.png)
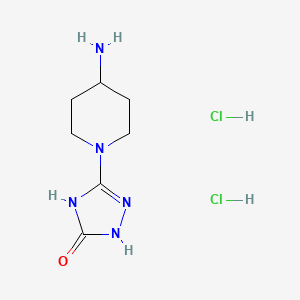
![3-(Dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione](/img/structure/B2571455.png)
![8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2571456.png)
![1-methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2571457.png)
![6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2571460.png)
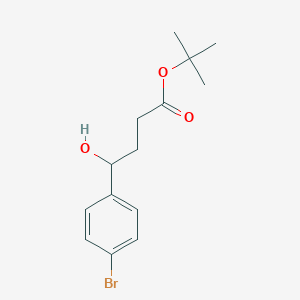
![N-(2-hydroxyethyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2571462.png)
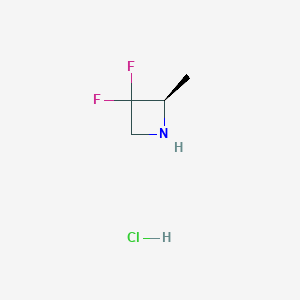
![N-[2-(2-furyl)vinyl]-N'-(4-methylphenyl)urea](/img/structure/B2571464.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2571468.png)
